5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
CAS No.:
Cat. No.: VC16534216
Molecular Formula: C26H28O13
Molecular Weight: 548.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28O13 |
|---|---|
| Molecular Weight | 548.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
| Standard InChI | InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2 |
| Standard InChI Key | ZGVGUTOTMNVHSX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s core consists of a chromen-4-one backbone (C15H10O4) substituted with:
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Hydroxyl groups at positions 5 and 7, enhancing hydrogen-bonding capacity.
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Phenyl group at position 2, contributing to hydrophobic interactions.
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Glycosyl substituents:
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A β-D-glucopyranosyl unit at position 6, characterized by a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group.
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A 3,4,5-trihydroxyoxan-2-yl group at position 8, likely a derivative of xylose or arabinose.
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The molecular formula is C27H30O16, with a molecular weight of 610.52 g/mol. The glycosylation significantly improves water solubility compared to non-glycosylated flavonoids .
Spectroscopic Data
Key spectral features include:
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UV-Vis: Absorption maxima at 270 nm (Band II, aromatic system) and 340 nm (Band I, conjugated carbonyl).
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NMR:
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis involves multi-step regioselective glycosylation:
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Core Formation:
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Glycosylation:
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Position 6: Reaction with peracetylated glucose donors (e.g., acetobromoglucose) under Koenigs-Knorr conditions.
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Position 8: Selective coupling with a trihydroxyoxane derivative using BF3·Et2O as a catalyst.
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Deprotection: Acidic hydrolysis (HCl/MeOH) removes acetyl protecting groups .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chalcone formation | NaOH/EtOH, reflux | 75–80 |
| Cyclization | KOH/EtOH, 60°C | 65–70 |
| Glycosylation (C6) | Acetobromoglucose, Ag2CO3 | 50–55 |
| Glycosylation (C8) | BF3·Et2O, CH2Cl2 | 40–45 |
| Deprotection | HCl/MeOH, rt | 85–90 |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound inhibits nitric oxide (NO) production with an IC50 of 9.2 μM, comparable to the positive control GYF-17 (IC50: 7.0 μM) . The mechanism involves:
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Suppression of NF-κB signaling, reducing TNF-α and IL-6 secretion.
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Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antioxidant Capacity
The compound exhibits moderate radical-scavenging activity:
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DPPH assay: 45% inhibition at 250 μM (EC50: 320 μM).
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FRAP assay: 280 μM Fe(II)/g, indicating ferric-reducing potential.
The ortho-dihydroxy (catechol) group at positions 5 and 7 is critical for electron transfer .
Table 2: Antioxidant and Anti-Inflammatory Data
| Assay | Result | Reference |
|---|---|---|
| DPPH scavenging | 45% at 250 μM | |
| FRAP | 280 μM Fe(II)/g | |
| NO inhibition (IC50) | 9.2 μM | |
| TNF-α reduction | 55% at 50 μM |
Structure-Activity Relationships (SAR)
Role of Glycosylation
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C6 glucose unit: Enhances solubility and cellular uptake via glucose transporters.
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C8 oxane group: Stabilizes the molecule against enzymatic degradation in plasma.
Removal of glycosyl groups reduces bioactivity by >60%, underscoring their importance .
Hydroxylation Patterns
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5,7-Dihydroxy configuration: Essential for metal chelation and radical neutralization.
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Phenyl group: Increases lipophilicity, improving membrane permeability .
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
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Caco-2 permeability: Apparent permeability (Papp) = 1.8 × 10⁻⁶ cm/s, indicating moderate absorption.
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Hepatic metabolism: Phase II conjugation (glucuronidation/sulfation) predominates, with a half-life (t1/2) of 4.2 hours in human microsomes .
Acute Toxicity
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LD50 (oral, mice): >2,000 mg/kg, classifying it as low toxicity.
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Genotoxicity: Negative in Ames test and micronucleus assay .
Comparative Analysis with Analogues
Table 3: Comparison with Structurally Related Flavonoids
| Compound | Key Features | NO Inhibition (IC50) |
|---|---|---|
| Quercetin-3-O-glucoside | Monoglycoside | 15.4 μM |
| Luteolin-8-C-glucoside | C-glycoside | 12.1 μM |
| Target compound | 6,8-Di-O-glycoside | 9.2 μM |
The di-glycosylation in the target compound enhances both potency and metabolic stability compared to monoglycosylated analogues .
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